A-Z Guide to N-Propyl 3-Mercaptopropionate: Chemical Properties, Reactivity, and Experimental Protocols
A-Z Guide to N-Propyl 3-Mercaptopropionate: Chemical Properties, Reactivity, and Experimental Protocols
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of the chemical properties of N-Propyl 3-Mercaptopropionate. It is intended for an audience of researchers, scientists, and professionals in drug development. The guide delves into the compound's structural and physicochemical characteristics, spectroscopic signature, and inherent reactivity, with a focus on the interplay between its thiol and ester functional groups. Detailed experimental protocols and safety guidelines are also provided to ensure safe and effective handling and application in a laboratory setting.
Introduction and Chemical Identity
N-Propyl 3-Mercaptopropionate, also known as S-propyl propanethioate, is a bifunctional organic molecule containing both a thiol (-SH) group and an ester functional group. This unique combination of functional groups dictates its chemical behavior and makes it a subject of interest in various chemical syntheses. The thiol group provides a nucleophilic sulfur center, prone to oxidation and alkylation, while the ester group can undergo hydrolysis under acidic or basic conditions.
Understanding the distinct and combined properties of these functional groups is crucial for its application in fields like proteomics research and as a building block in organic synthesis.
Chemical Structure:
The fundamental structure consists of a propionate backbone with a terminal thiol group and a propyl ester.
Caption: Molecular structure of N-Propyl 3-Mercaptopropionate.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | Propyl 3-sulfanylpropanoate |
| Synonyms | N-Propyl 3-Mercaptopropionate, S-propyl propanethioate |
| CAS Number | 165804-07-9[1][2] |
| Molecular Formula | C6H12O2S |
| Molecular Weight | 148.22 g/mol |
| InChI Key | CLBGDLKFLYZLDQ-UHFFFAOYSA-N[2] |
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | Inferred |
| Odor | Strong, characteristic stench | [3][4] |
| Boiling Point | Not specified, but expected to be >150°C | Inferred |
| Purity | Typically available at ≥95% | [2] |
Spectroscopic Signature
Spectroscopic analysis is essential for the verification and characterization of N-Propyl 3-Mercaptopropionate. The expected spectral data would show characteristic signals corresponding to the propyl group, the ethyl backbone, and the thiol proton.
3.1 ¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for the different proton environments in the molecule.
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Thiol Proton (-SH): A triplet around 1.6 ppm.
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Propyl Group (-O-CH₂-CH₂-CH₃): A triplet around 4.1 ppm (for the -O-CH₂-), a sextet around 1.6 ppm, and a triplet around 0.9 ppm.
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Propionate Backbone (-CH₂-CH₂-SH): Two triplets around 2.6-2.8 ppm.
3.2 ¹³C NMR Spectroscopy
The carbon NMR would display six unique signals corresponding to each carbon atom in the structure.
3.3 Infrared (IR) Spectroscopy
The IR spectrum will be characterized by:
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C=O Stretch (Ester): A strong absorption band around 1730-1740 cm⁻¹.
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S-H Stretch (Thiol): A weak to medium absorption band around 2550-2600 cm⁻¹.
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C-O Stretch (Ester): A strong absorption in the 1100-1300 cm⁻¹ region.
3.4 Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z = 148. Fragmentation patterns would likely involve the loss of the propyl group and rearrangements involving the thiol and ester functionalities.
Chemical Reactivity and Stability
The reactivity of N-Propyl 3-Mercaptopropionate is dominated by its thiol group, which is a potent nucleophile and is susceptible to oxidation.
4.1 Thiol Group Reactivity
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Oxidation: The thiol group can be easily oxidized to form a disulfide (-S-S-) linkage, particularly in the presence of mild oxidizing agents or atmospheric oxygen. This dimerization is a common reaction for thiols and is a critical consideration for storage and handling.
-
Nucleophilic Addition: As a strong nucleophile, the thiolate anion (formed under basic conditions) can participate in Michael additions and other nucleophilic substitution reactions.
-
Reaction with Metals: Thiols have a high affinity for heavy metals.[5]
Caption: Oxidation of N-Propyl 3-Mercaptopropionate to its corresponding disulfide.
4.2 Ester Group Reactivity
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Hydrolysis: The ester can be hydrolyzed to 3-mercaptopropionic acid and propanol. This reaction is catalyzed by either acid or base. Basic hydrolysis (saponification) is irreversible, while acidic hydrolysis is an equilibrium process.
4.3 Storage and Stability
To prevent oxidation and decomposition, N-Propyl 3-Mercaptopropionate should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[6] Containers should be tightly sealed.
Experimental Protocols
5.1 Protocol for a Representative Reaction: Disulfide Formation
Causality: This protocol demonstrates the characteristic oxidation of the thiol group. The choice of a mild oxidizing agent like iodine allows for controlled conversion to the disulfide without over-oxidation.
-
Preparation: Dissolve a known quantity of N-Propyl 3-Mercaptopropionate in a suitable solvent like ethanol in a round-bottom flask.
-
Reaction: While stirring, add a solution of iodine (I₂) in ethanol dropwise until a faint yellow color persists, indicating a slight excess of iodine.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the disappearance of the starting thiol and the appearance of the less polar disulfide product.
-
Workup: Quench the excess iodine with a few drops of aqueous sodium thiosulfate solution until the yellow color disappears.
-
Extraction: Transfer the reaction mixture to a separatory funnel, add water and a water-immiscible organic solvent (e.g., diethyl ether). Shake to extract the disulfide into the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude disulfide product. Further purification can be achieved by column chromatography if necessary.
Self-Validation: The success of the protocol can be validated by comparing the spectroscopic data (NMR, IR, MS) of the product with expected values for the disulfide dimer.
Safety and Handling
N-Propyl 3-Mercaptopropionate is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is toxic if swallowed, harmful if inhaled, and causes severe skin burns and eye damage.[3] It is also toxic to aquatic life.[3] The compound has a strong, unpleasant odor.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[3] All work should be conducted in a well-ventilated chemical fume hood.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mist.[3] Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3][8]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[7]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[7]
-
Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water if the victim is conscious and alert.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[7] In all cases of exposure, seek immediate medical attention.[7]
-
References
-
Cole-Parmer, Material Safety Data Sheet - 3-Mercaptopropionic acid, 99+%. (URL: [Link])
-
Wikipedia, 3-Mercaptopropionic acid. (URL: [Link])
-
Fisher Scientific, Safety Data Sheet for Ethyl 3-mercaptopropionate (additional source). (URL: [Link])
Sources
- 1. N-PROPYL 3-MERCAPTOPROPIONATE | 165804-07-9 [chemicalbook.com]
- 2. N-Propyl 3-Mercaptopropionate | 165804-07-9 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.ie [fishersci.ie]
- 5. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 6. hpc-standards.com [hpc-standards.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
